molecular formula C18H21ClN2OS B090843 Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- CAS No. 17800-20-3

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy-

Cat. No. B090843
CAS RN: 17800-20-3
M. Wt: 348.9 g/mol
InChI Key: CEHKBRONOPQZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- is a heterocyclic compound that belongs to the phenothiazine family. It has been widely used as an antipsychotic drug for the treatment of various mental disorders such as schizophrenia and bipolar disorder. However, in recent years, this compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- is not fully understood. However, it is believed to work by blocking the dopamine receptors in the brain, which are responsible for the symptoms of schizophrenia. It also has an affinity for the serotonin receptors, which may contribute to its antidepressant effects.

Biochemical And Physiological Effects

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has antiviral properties and has been shown to inhibit the replication of viruses such as HIV and hepatitis C.

Advantages And Limitations For Lab Experiments

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It also has a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, it also has some limitations, such as its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for the research on Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy-. One area of interest is its potential use as an anticancer drug. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Another area of interest is its potential use as an antiviral drug. Studies are needed to determine its efficacy in treating viral infections such as HIV and hepatitis C. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
In conclusion, Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- is a compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential applications and to identify any potential side effects.

Synthesis Methods

The synthesis of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- involves the reaction of 2-chloro-10-(3-chloropropyl)-3-methoxyphenothiazine with dimethylamine. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit a wide range of biological activities including antipsychotic, anticancer, and antiviral properties.

properties

CAS RN

17800-20-3

Product Name

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy-

Molecular Formula

C18H21ClN2OS

Molecular Weight

348.9 g/mol

IUPAC Name

3-(2-chloro-3-methoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C18H21ClN2OS/c1-20(2)9-6-10-21-14-7-4-5-8-17(14)23-18-12-16(22-3)13(19)11-15(18)21/h4-5,7-8,11-12H,6,9-10H2,1-3H3

InChI Key

CEHKBRONOPQZSA-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)OC

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)OC

Other CAS RN

17800-20-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.